Tert-butyl 4-formylpiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-formylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . It is also known by other names such as 1-Boc-piperidine-4-carboxaldehyde and 4-Formylcyclohexanecarboxylic acid tert-butyl ester . This compound is a white to off-white solid that is used as an intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
It has been used in the synthesis of selective gpr119 agonists . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .
Mode of Action
As a precursor in the synthesis of GPR119 agonists, it may contribute to the activation of this receptor, leading to the stimulation of intracellular signaling pathways .
Result of Action
It has been reported to decrease the intake of calories in a binge-eating protocol in female rats, and exert an anxiolytic effect in male rats .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of GPR119 selective agonists . GPR119 is a G protein-coupled receptor that is expressed in pancreatic β-cells and intestinal L cells, and its activation stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), respectively . Therefore, the interaction of 1-Boc-4-piperidinecarboxaldehyde-derived compounds with GPR119 could have significant implications for glucose homeostasis and the treatment of type II diabetes .
Cellular Effects
In a study conducted on Wistar rats, 1-Boc-4-piperidinecarboxaldehyde was found to decrease the intake of calories from a succulent hyper-caloric food in a binge-eating protocol in female rats . This suggests that 1-Boc-4-piperidinecarboxaldehyde or its derivatives may influence cellular processes related to energy metabolism and appetite regulation .
Molecular Mechanism
Given its use in the synthesis of GPR119 agonists, it is plausible that its effects at the molecular level may involve the activation of GPR119 and the subsequent stimulation of insulin and GLP-1 release .
Dosage Effects in Animal Models
In animal models, specifically Wistar rats, 1-Boc-4-piperidinecarboxaldehyde has been shown to decrease calorie intake in a dose-dependent manner . More comprehensive studies are needed to fully understand the dosage effects of this compound, including any threshold effects and potential toxic or adverse effects at high doses.
Metabolic Pathways
The specific metabolic pathways that 1-Boc-4-piperidinecarboxaldehyde is involved in are not well-characterized. Given its role in the synthesis of GPR119 agonists, it may influence pathways related to glucose homeostasis and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for preparing tert-butyl 4-formylpiperidine-1-carboxylate involves the condensation reaction between piperidine-4-carboxaldehyde and tert-butyl chloroformate (TBAC) under basic conditions . The reaction typically proceeds as follows:
Reactants: Piperidine-4-carboxaldehyde and tert-butyl chloroformate.
Conditions: Basic conditions, often using a base such as potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under suitable conditions.
Major Products Formed:
Oxidation: Tert-butyl 4-carboxypiperidine-1-carboxylate.
Reduction: Tert-butyl 4-hydroxymethylpiperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-formylpiperidine-1-carboxylate is used as a reactant in the synthesis of various organic compounds, including Pim-1 inhibitors, selective GPR119 agonists for type II diabetes, and M-tropic (R5) HIV-1 replication inhibitors .
Biology and Medicine: In biological and medical research, this compound is used as an intermediate in the synthesis of HDAC inhibitors and selective 5-HT6 antagonists, which have potential therapeutic applications .
Industry: In the industrial sector, this compound is used as a building block for the synthesis of complex molecules and pharmaceuticals .
Comparison with Similar Compounds
1-Boc-4-piperidinecarboxaldehyde: Similar structure with a formyl group at the 4-position.
N-Boc-4-piperidineacetaldehyde: Contains a formylmethyl group instead of a formyl group.
1-Boc-4-(4-formylphenyl)piperazine: Contains a formyl group attached to a phenyl ring.
Uniqueness: Tert-butyl 4-formylpiperidine-1-carboxylate is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its tert-butyl ester group provides stability and ease of handling in synthetic processes .
Properties
IUPAC Name |
tert-butyl 4-formylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-9(8-13)5-7-12/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUQEWCJWDGCRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363885 | |
Record name | tert-Butyl 4-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137076-22-3 | |
Record name | tert-Butyl 4-formylpiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 4-formylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper regarding Tert-butyl 4-formylpiperidine-1-carboxylate?
A1: The paper primarily focuses on understanding how different green solvents influence the electronic properties and reactivity of this compound. The study utilizes theoretical calculations to investigate these interactions. []
Q2: Why is understanding the influence of green solvents on this compound's properties important?
A2: Gaining insights into how green solvents affect the electronic properties and reactivity of this compound can be valuable for several reasons:
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